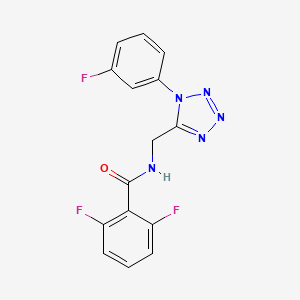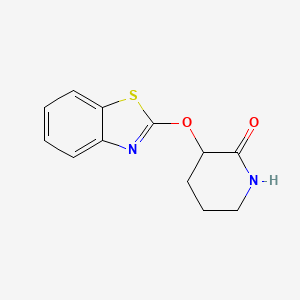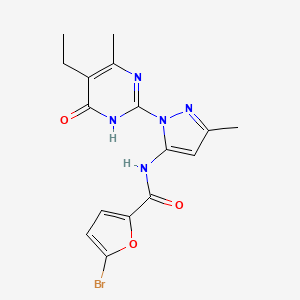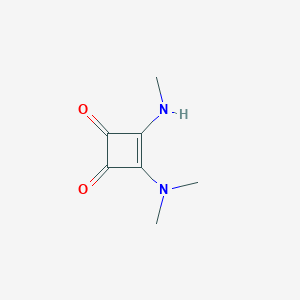![molecular formula C17H22N8O B2553761 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine CAS No. 2200400-63-9](/img/structure/B2553761.png)
1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a heterocyclic compound . It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This triazole nucleus is present as a central structural component in a number of drug classes .
Molecular Structure Analysis
The molecular structure of this compound includes a triazole nucleus, which is capable of binding in the biological system with a variety of enzymes and receptors . This allows it to show versatile biological activities .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine exhibits promising anticancer activity. Researchers have found that it selectively targets cancer cells, inhibiting their growth and inducing apoptosis (programmed cell death). Its unique chemical structure allows for specific interactions with cancer-related proteins, making it a potential lead compound for novel anticancer drugs .
Antimicrobial Effects
This compound also demonstrates potent antimicrobial properties. It effectively combats bacterial and fungal infections. By disrupting microbial cell membranes or interfering with essential metabolic pathways, it could serve as a valuable addition to the arsenal of antimicrobial agents .
Analgesic and Anti-Inflammatory Activity
Studies suggest that our compound possesses analgesic (pain-relieving) and anti-inflammatory effects. It may modulate pain pathways and reduce inflammation by inhibiting key enzymes or signaling pathways. These properties make it relevant for pain management and inflammatory conditions .
Antioxidant Potential
The presence of the oxadiazole moiety contributes to its antioxidant activity. Oxidative stress plays a role in various diseases, and compounds like this one can scavenge free radicals, protecting cells from damage. Further research is needed to explore its full antioxidant capacity .
Enzyme Inhibitors
a. Carbonic Anhydrase Inhibitors This compound may inhibit carbonic anhydrase enzymes, which are involved in maintaining acid-base balance. Such inhibitors find applications in treating glaucoma, epilepsy, and other disorders . bCholinesterase Inhibitors : Relevant for Alzheimer’s disease treatment, cholinesterase inhibitors enhance neurotransmitter function by preventing their breakdown . c. Alkaline Phosphatase Inhibitors Alkaline phosphatase is implicated in bone health and other physiological processes. Inhibition could have therapeutic implications . dAnti-Lipase Activity : Lipase inhibitors are explored for obesity management . eAromatase Inhibitors : These are crucial in breast cancer therapy, blocking estrogen synthesis .
Antiviral Properties
The compound shows potential as an antiviral agent. It may interfere with viral replication or entry mechanisms, making it relevant for combating viral infections .
Tuberculosis Treatment
Researchers have investigated its efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. It could contribute to the development of new antitubercular drugs .
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8O/c1-11-18-14(22-26-11)10-23(2)13-8-24(9-13)16-7-6-15-19-20-17(25(15)21-16)12-4-3-5-12/h6-7,12-13H,3-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDYWJWKXMVYHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2553682.png)



![3a,6a-Dimethyl-5-prop-2-enoyl-4,6-dihydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2553688.png)
![Dimethyl 5-[(chloroacetyl)amino]isophthalate](/img/structure/B2553691.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea](/img/structure/B2553692.png)
![Cyclopentyl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2553694.png)
![1-[1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]pyrazol-4-amine;hydrochloride](/img/structure/B2553695.png)
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B2553696.png)

![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2553698.png)
